3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound with a core structure consisting of a pyrido[1,2-a]pyrimidin-4-one ring system. It is a crucial intermediate in the synthesis of risperidone [, ] and paliperidone [, ], both of which are atypical antipsychotic medications. This compound has garnered research interest due to its role in the multi-step synthesis of these pharmaceuticals.
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound exhibits significant biological activity and has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving precursor materials that contain pyridine and pyrimidine structures. It is often derived from the reaction of substituted amines with chloroethyl derivatives under specific conditions.
This compound is classified as a heterocyclic organic compound, specifically within the category of pyrido[1,2-a]pyrimidines. Heterocycles are compounds that contain rings with at least one atom that is not carbon, in this case, nitrogen atoms are present in both the pyridine and pyrimidine rings.
The synthesis of 3-vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps:
Recent patents and research articles describe methods such as using N,N-diisopropylethylamine as a base and conducting reactions in solvents like acetonitrile to achieve high yields of the desired product . The synthesis can also involve specific catalysts to enhance reaction efficiency.
The molecular structure of 3-vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused bicyclic system containing both pyridine and pyrimidine moieties. The presence of a vinyl group at the third position contributes to its reactivity and potential biological activity.
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can participate in various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts such as palladium or nickel for hydrogenation processes and can be performed under mild conditions to maintain structural integrity.
The mechanism of action for 3-vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves interaction with biological targets such as enzymes or receptors. It may act by inhibiting certain pathways related to inflammation or bacterial growth.
In vitro studies have shown that derivatives of this compound exhibit antibacterial properties against various strains of bacteria including both Gram-positive and Gram-negative types . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities to harness its potential in therapeutic applications.
This heterocyclic compound follows systematic IUPAC naming conventions reflecting its fused pyridine-pyrimidinone core. The primary systematic name is 3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, indicating:
2-methyl
) 3-vinyl
) 6,7,8,9-tetrahydro
) [2] [3] Synonyms emphasize its role as a synthetic intermediate and impurity in antipsychotic pharmaceuticals:
Table 1: Official Identifiers
CAS Registry Number | Molecular Formula | Common Designations |
---|---|---|
832747-59-8 (free base) | C₁₁H₁₄N₂O | Risperidone Impurity 6, Risperidone Impurity 25 |
2726145-01-1 (HCl salt) | C₁₁H₁₄N₂O·HCl | Risperidone Impurity R4 |
The molecular formula C₁₁H₁₄N₂O confirms elemental composition:
For the hydrochloride salt (C₁₁H₁₄N₂O·HCl):
Mass spectrometry would show key fragments corresponding to:
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, related pyrido[1,2-a]pyrimidinones adopt planar fused bicyclic systems with slight puckering in saturated rings. Key structural features include:
Experimental data indicates a melting point of 180–183°C for the free base, reflecting moderate crystalline stability [2]. Predicted density (1.16±0.1 g/cm³) suggests tighter packing than water.
The free base and hydrochloride salt exhibit distinct physicochemical profiles relevant to pharmaceutical processing:
Table 2: Comparative Properties of Free Base and Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Chemical Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O·HCl |
Molecular Weight | 190.24 g/mol | 226.70 g/mol |
Melting Point | 180–183°C | Not reported (decomposition observed) |
Solubility | Low water solubility (organic solvent soluble) | Higher water solubility due to ionization |
Handling | Stable at room temperature | Requires storage at +5°C to prevent degradation |
Solid Form | Crystalline powder | "Neat" solid (high purity crystalline form) |
Structural Differences:
Practical Implications:
Table 3: Key Spectral Predictions
Spectral Method | Free Base Characteristics | Hydrochloride Salt Characteristics |
---|---|---|
IR (C=O stretch) | ~1660–1680 cm⁻¹ | ~1640–1660 cm⁻¹ (shifted due to N⁺ influence) |
¹³C NMR (Carbonyl C) | ~160 ppm | ~165–170 ppm (deshielded) |
pKa | Predicted: 3.29±0.70 | Acidic (conjugate acid of protonated base) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: